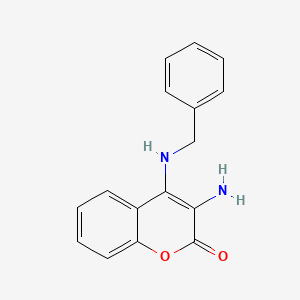

3-Amino-4-benzylaminocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(benzylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFYWMEJGBBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208008 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-12-9 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059288129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Benzylaminocoumarin and Its Analogues

Classical and Contemporary Approaches to Coumarin (B35378) Core Construction

The coumarin scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. ingentaconnect.com These range from century-old name reactions to modern catalytic systems.

The Pechmann condensation, discovered by Hans von Pechmann in 1883, remains one of the most widely used methods for synthesizing coumarins. wikipedia.orgresearchgate.net The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and a final dehydration step to form the lactone ring. wikipedia.org

The reaction conditions can be harsh, often requiring strong acids like sulfuric acid, but for highly activated phenols such as resorcinol, the reaction can proceed under milder conditions. wikipedia.org Modern variations have focused on greener approaches, utilizing solid acid catalysts or mechanochemical synthesis under solvent-free conditions to improve yields and environmental compatibility. rsc.orgacs.org

| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Yield |

| Phenol | Ethyl acetoacetate | H₂SO₄ | Harsh | Good |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Mild | High |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O | 110 °C, Solvent-free | 88% acs.org |

| 4-Hydroxypyridin-2(1H)-one | Ethyl acetoacetate | Methanesulfonic acid | Ball milling, RT | High rsc.org |

This table presents illustrative examples of Pechmann condensation reactions.

Other classical methods for coumarin synthesis include the Perkin reaction, Knoevenagel condensation, Claisen rearrangement, and Wittig reaction, each offering different pathways to access variously substituted coumarin cores. nih.govchemmethod.comtandfonline.comresearchgate.net

Contemporary synthetic chemistry has introduced a variety of catalytic methods for the construction of the chromene-2-one scaffold, often providing higher efficiency and milder reaction conditions than classical approaches. benthamdirect.commsu.eduresearchgate.net These methods can be broadly categorized into metal-catalyzed and organocatalyzed reactions. msu.edu

Transition metals such as gold, copper, and manganese have been employed to catalyze the cyclization of appropriate precursors. acs.orgthieme-connect.comwhiterose.ac.uk For instance, gold catalysts can facilitate the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu Similarly, copper(I) iodide has been used to catalyze the reaction between ortho-hydroxy salicylaldehydes and isocyanoacetate to produce 3-formamidocoumarins, which can be readily hydrolyzed to 3-aminocoumarins. thieme-connect.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for coumarin synthesis. msu.edu These metal-free approaches offer advantages in terms of cost, toxicity, and environmental impact.

Specific Synthetic Routes for 3-Amino-4-benzylaminocoumarin Derivatization

Once the coumarin core is established, the next critical phase is the introduction of the desired amino and benzylamino functional groups at the C-3 and C-4 positions.

The synthesis of 3,4-diamino substituted coumarins often begins with a precursor like 4-hydroxycoumarin (B602359) or 4-chlorocoumarin. bohrium.comresearchgate.net A common strategy involves the introduction of a nitro group at the C-3 position, which can later be reduced to an amino group.

A plausible synthetic pathway to 3-Amino-4-benzylaminocoumarin is outlined below:

Nitration: 4-Hydroxycoumarin can be nitrated at the C-3 position using nitric acid to yield 4-hydroxy-3-nitrocoumarin. nih.gov

Chlorination: The hydroxyl group at C-4 is then converted to a better leaving group, typically a chlorine atom, using a chlorinating agent like thionyl chloride or phosphorus oxychloride to give 4-chloro-3-nitrocoumarin (B1585357).

Nucleophilic Substitution: The highly reactive C-4 position of 4-chloro-3-nitrocoumarin readily undergoes nucleophilic aromatic substitution. Reaction with benzylamine (B48309) affords 4-(benzylamino)-3-nitrocoumarin. A related synthesis of 4-((4-methoxybenzyl)amino)-3-nitrocoumarin has been reported, demonstrating the feasibility of this step. scispace.com

Reduction: The final step is the reduction of the nitro group at the C-3 position to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), to yield the target compound, 3-Amino-4-benzylaminocoumarin. chemmethod.comnih.gov

An alternative approach involves starting with the synthesis of 3-aminocoumarin (B156225). This can be accomplished by reacting a salicylaldehyde (B1680747) with N-acetylglycine, followed by hydrolysis of the resulting 3-acetamidocoumarin. nih.gov Subsequent bromination at C-4 can provide a 4-bromo-3-aminocoumarin intermediate, which could then undergo substitution with benzylamine.

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product |

| 4-Hydroxycoumarin | HNO₃ | SOCl₂ | Benzylamine | 4-(Benzylamino)-3-nitrocoumarin nih.govscispace.com |

| 4-(Benzylamino)-3-nitrocoumarin | SnCl₂ or H₂/Pd-C | - | - | 3-Amino-4-benzylaminocoumarin chemmethod.com |

This table outlines a potential synthetic sequence for the target compound based on established reactions.

Further derivatization of 3-Amino-4-benzylaminocoumarin can be achieved by modifying the benzylamino side chain. These modifications can be used to explore structure-activity relationships in medicinal chemistry contexts.

Aromatic Substitution: The benzene (B151609) ring of the benzylamino moiety is susceptible to electrophilic aromatic substitution. Depending on the existing substituents, functional groups such as halogens, nitro groups, or alkyl groups can be introduced.

N-Alkylation/N-Acylation: The secondary amine of the benzylamino group can be further alkylated or acylated to produce tertiary amines or amides, respectively.

Modification of the 3-Amino Group: The primary amino group at the C-3 position is also a site for functionalization. It can be acylated to form amides, which has been demonstrated in the synthesis of various 3-amidocoumarins from 3-amino-4-hydroxycoumarin. nih.gov

The easy functionalization of the coumarin scaffold allows for the exploration of diverse substitution patterns, which has been a key strategy in the development of coumarin-based bioactive compounds. nih.gov

Advanced Synthetic Techniques for 3-Amino-4-benzylaminocoumarin Analogues

Modern synthetic methodologies offer efficient and often environmentally friendly routes to coumarin analogues.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. mdpi.com This approach is highly efficient and has been used to synthesize complex coumarin derivatives, including fused pyrrolocoumarins from aminocoumarins. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. researchgate.net This technique has been applied to various steps in coumarin synthesis, including the formation of the core ring and subsequent derivatizations.

Nanocatalysis: The use of nanocatalysts offers benefits such as high surface area, increased catalytic activity, and ease of separation and recycling. nih.gov For instance, copper-functionalized magnetic nanoparticles have been developed as an effective and reusable catalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives. nih.gov

These advanced techniques provide powerful tools for the rapid and efficient generation of libraries of 3-Amino-4-benzylaminocoumarin analogues for further research.

Microwave-Assisted Organic Synthesis of Coumarin Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various coumarin derivatives.

The synthesis of 4-aryl and 4-alkylaminocoumarins has been achieved by reacting 4-hydroxycoumarin with various amines under microwave irradiation in solvent-free conditions, resulting in good to excellent yields. researchgate.net Similarly, a series of coumarin-based 1,3,5-triazinyl piperazines and piperidines were synthesized using both conventional and microwave heating methods. The microwave-assisted approach demonstrated significant advantages, including a substantial increase in yield and a 90-95% reduction in reaction time. researchgate.net

In more complex syntheses, microwave irradiation has been employed for key steps. For instance, in a multi-step synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, two steps were effectively carried out using microwave dielectric heating. semanticscholar.org Furthermore, a three-component reaction of 4-hydroxycoumarin, aryl glyoxal (B1671930) monohydrates, and 3-aminocoumarin or 4-aminocoumarin (B1268506) under microwave irradiation has been reported for the synthesis of coumarin-3-yl-substituted fused pyrrolocoumarins in high yields (90–95%). scirp.org These examples underscore the utility of microwave assistance in creating diverse coumarin scaffolds efficiently.

| Reactants | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Amines | Microwave, Solvent-free | 4-Aryl/Alkylaminocoumarins | Good to excellent yields | researchgate.net |

| Coumarin precursors, Piperazines/Piperidines | Microwave heating | Coumarin-based 1,3,5-triazines | Increased yield, 90-95% time reduction | researchgate.net |

| 4-Hydroxycoumarin, Aryl glyoxal monohydrates, Aminocoumarins | Microwave irradiation | Fused Pyrrolocoumarins | High yields (90-95%) | scirp.org |

Sonochemistry-Driven Coumarin Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique source of energy for synthesis through the phenomenon of acoustic cavitation. This method is recognized as a green chemistry technique that can enhance reaction rates and yields. nih.goviau.ir Ultrasound irradiation has been effectively used for the synthesis of various substituted coumarins.

An efficient and environmentally friendly method for synthesizing 3-aryl coumarin derivatives involves the reaction of salicylaldehyde and phenyl acetyl chloride under ultrasound irradiation, which leads to better yields and significantly faster reaction times compared to conventional methods. iau.ir Similarly, the synthesis of 3-cinnamoyl coumarins via a three-component reaction is enhanced by ultrasonic assistance, providing higher yields in shorter times than traditional heating. nih.gov The mechanism involves the creation of active cavitation bubbles that accelerate the reaction. nih.gov

Furthermore, ultrasound has been shown to facilitate palladium-catalyzed C-C bond-forming reactions. The synthesis of 3-(het)aryl isocoumarin (B1212949) derivatives was successfully achieved through a Suzuki-Miyaura coupling of 3-chloroisochromen-1-one with boronic acids, where the reaction was facilitated by ultrasound irradiation to afford the products in good yields. doaj.org A one-pot, ultrasonic-assisted reaction of salicylaldehyde and 4-hydroxycoumarin at room temperature also provides a convenient and efficient procedure for the synthesis of Bis(4-HydroxyCoumarin) derivatives with short reaction times and high yields. researchgate.net

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the combination of three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to generate structural diversity, making it ideal for creating libraries of compounds for drug discovery. nih.gov

A notable example directly relevant to the target structure is the green and efficient one-pot synthesis of benzylamino coumarin derivatives through a three-component condensation of 4-hydroxycoumarin, a cyclic secondary amine, and an aromatic aldehyde. nih.gov This reaction proceeds at room temperature in water, using copper oxide (CuO) nanoparticles as a recyclable heterogeneous catalyst. The proposed mechanism involves the formation of an imine intermediate from the aldehyde and amine, followed by a nucleophilic addition of 4-hydroxycoumarin to yield the final product. nih.gov

The versatility of MCRs in coumarin chemistry is further demonstrated by the synthesis of various fused heterocyclic systems. For instance, trisubstituted chromeno[4,3-b]pyrrol-4(H)-ones have been synthesized via a one-pot, three-component reaction of 4-aminocoumarins, aryl glyoxal monohydrates, and aryl amines. scirp.org Similarly, reacting 3-aminocoumarins, arylglyoxals, and 4-hydroxycoumarin using molecular iodine as a catalyst provides an efficient route to substituted pyrrolo[2,3-c]coumarin derivatives. iau.ir These MCRs provide robust pathways to structurally complex and diverse aminocoumarin analogues. scirp.orgiau.irdoaj.org

| Components | Catalyst/Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Aromatic Aldehyde, Cyclic Secondary Amine | CuO Nanoparticles / Water | Benzylamino Coumarins | Green synthesis, Room temperature, Reusable catalyst | nih.gov |

| 4-Hydroxycoumarin, Benzaldehyde/Formaldehyde, Amines | EtOH / Reflux | Coumarin Mannich Bases | One-pot, Good yields (75-90%) | researchgate.net |

| 4-Aminocoumarins, Aryl Glyoxal Monohydrates, Aryl Amines | Not specified | Chromeno[4,3-b]pyrrol-4(H)-ones | One-pot, Three-component | scirp.org |

Green Chemistry Principles in the Synthesis of 3-Amino-4-benzylaminocoumarins

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

A prime example of a green synthetic protocol is the MCR for benzylamino coumarin derivatives performed in water at room temperature, which avoids volatile and hazardous organic solvents. nih.gov The use of CuO nanoparticles as a heterogeneous catalyst is another key green feature, as the catalyst can be easily recovered and reused for multiple reaction cycles. nih.gov Another green approach utilizes polyethylene (B3416737) glycol (PEG) as both a solvent and a catalyst for the synthesis of benzylamine coumarin derivatives at room temperature. researchgate.net PEG is a biodegradable and non-toxic solvent, making this an environmentally benign method. researchgate.net

Energy-efficient techniques like microwave and ultrasound irradiation also align with green chemistry principles. bohrium.com These methods significantly reduce reaction times, which translates to lower energy consumption. researchgate.netiau.ir Many microwave-assisted syntheses of coumarins have been developed to run under solvent-free conditions, further reducing waste and environmental impact. researchgate.net

Asymmetric and Stereoselective Synthesis of 3-Amino-4-benzylaminocoumarin Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, where biological activity is often dependent on stereochemistry. While the direct asymmetric synthesis of 3-Amino-4-benzylaminocoumarin is not extensively detailed, methodologies for related chiral coumarin structures provide a foundation for accessing its stereoisomers.

Organocatalysis has been employed for the asymmetric synthesis of related α-benzylaminocoumarins. An organocatalyzed Mannich reaction between 4-hydroxycoumarins and aromatic imines has been developed, offering a pathway to chiral benzylaminocoumarin derivatives.

For structures containing a chiral center at the C4 position, a stereoselective synthesis of 4-amino-3,4-dihydrocoumarin derivatives has been reported for the first time. This method is based on the stereoselective addition of an ethyl acetate (B1210297) lithium enolate to N-tert-butylsulfinylimines derived from salicylaldehydes. The tert-butylsulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition to create the chiral amine with high stereoselectivity. This protocol was successfully applied to a range of substrates, yielding enantiopure 4-amino-3,4-dihydrocoumarins and their precursors. Although this method yields a dihydrocoumarin, it establishes a key strategy for controlling stereochemistry at the C4 position, which could be adapted for the synthesis of unsaturated analogues or stereoisomers of 3-Amino-4-benzylaminocoumarin.

Structure Activity Relationship Sar Elucidation of 3 Amino 4 Benzylaminocoumarin Derivatives

Investigating the Influence of Substituent Position and Nature on Biological Activity

The biological activity of coumarin (B35378) derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus and its appended functionalities. In the context of 3-aminocoumarin (B156225) derivatives, substitutions at various positions can modulate their therapeutic effects, such as anticancer, antimicrobial, and enzyme inhibitory activities.

Research on related 3-arylcoumarin structures has shown that the introduction of an electron-rich hydrophobic group at the C-3 position can enhance anti-inflammatory activity. Furthermore, the presence of a hydroxyl group at the C-7 or C-8 position of the coumarin ring can facilitate interaction with biological receptors through intermolecular hydrogen bonding, which is often crucial for activity. For instance, in a series of 3-(4-aminophenyl)-coumarin derivatives, modifications to both the coumarin nucleus and the phenyl ring at C-3 were found to be critical for their anti-Alzheimer's disease potential, specifically their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Impact of the Benzylamino Group at the Coumarin C-4 Position on Efficacy

While direct studies on a 3-amino-4-benzylamino coumarin scaffold are limited, the influence of substituents at the C-4 position of the coumarin ring is a well-established determinant of biological activity. In many coumarin-based compounds, the C-4 position is a key site for modification to alter potency and selectivity. For instance, studies on 4-substituted coumarins have demonstrated significant antimicrobial profiles.

In analogous 4-arylamino-3-nitrocoumarins, the nature of the aryl group at the C-4 amino substituent plays a crucial role in their antimicrobial activity. This suggests that the benzyl (B1604629) group in 3-amino-4-benzylaminocoumarin is a critical pharmacophoric element. The steric and electronic properties of the benzylamino moiety can influence how the molecule binds to its biological target. The nitrogen atom can act as a hydrogen bond acceptor or donor, and the benzyl ring can engage in hydrophobic or π-stacking interactions.

Structure-Activity Correlations for Modifications on the Coumarin Nucleus

Modifications to the coumarin nucleus of 3-aminocoumarin derivatives have a profound impact on their biological activity. For example, in a series of 3-aminocoumarin-N-benzylpyridinium conjugates designed as acetylcholinesterase inhibitors, the presence of methoxy (B1213986) groups at the C-6 and C-7 positions of the coumarin ring remarkably enhanced inhibitory activity. nih.gov This highlights the importance of electron-donating groups on the benzo part of the coumarin system.

The following table illustrates the effect of coumarin nucleus substitution on the AChE inhibitory activity of a closely related series of 3-aminocoumarin derivatives.

| Compound | Coumarin Substituents | AChE IC50 (nM) |

|---|---|---|

| Analog 1 | Unsubstituted | 71.88 ± 3.44 |

| Analog 2 | 6,7-Dimethoxy | 12.48 ± 0.71 |

Role of the Benzyl Ring Substituents in Modulating Biological Responses

Substituents on the benzyl ring of the 4-benzylamino group are critical for fine-tuning the biological activity of 3-amino-4-benzylaminocoumarin derivatives. In the study of 3-aminocoumarin-N-benzylpyridinium conjugates, the type and position of substituents on the benzyl group significantly influenced their AChE inhibitory activity.

For instance, with chlorine as a substituent, the inhibitory activity followed the order of ortho > meta > para. An ortho-chloro substitution provided a twofold improvement in activity compared to the unsubstituted benzyl analog. Fluorine substituents were found to be even more effective, with an ortho-fluoro substitution resulting in a significant increase in inhibitory potency. Difluorinated benzyl analogs were also found to be highly potent. nih.gov

This indicates that the electronic nature and position of the substituent on the benzyl ring can modulate the binding affinity of the compound to its target enzyme.

The table below summarizes the structure-activity relationships of substituents on the benzyl ring for AChE inhibition in a related series of compounds.

| Compound | Benzyl Ring Substituent | AChE IC50 (nM) |

|---|---|---|

| Analog A | Unsubstituted | 12.48 ± 0.71 |

| Analog B | 2-Chloro | 6.24 ± 0.45 |

| Analog C | 3-Chloro | 11.98 ± 0.68 |

| Analog D | 4-Chloro | 15.23 ± 0.89 |

| Analog E | 2-Fluoro | 3.05 ± 0.28 |

| Analog F | 3-Fluoro | 5.04 ± 0.26 |

| Analog G | 4-Fluoro | 5.31 ± 0.38 |

| Analog H | 2,3-Difluoro | 1.53 ± 0.01 |

Similarly, in the investigation of 3-(4-aminophenyl)-coumarin derivatives as BuChE inhibitors, halogen substitutions on the phenyl ring at the C-3 position were found to enhance activity. Compounds with halogen substituents at the R4 and R5 positions of the phenyl ring were more active than those with substitutions at the R3 position, indicating that the position of the substituent is a key determinant of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Amino-4-benzylaminocoumarin Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activities.

A QSAR study on a series of quinolinone-based thiosemicarbazones with antituberculosis activity suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their biological action. nih.gov Such models can be instrumental in the rational design of novel 3-amino-4-benzylaminocoumarin derivatives with enhanced and selective biological activities. By identifying the key molecular descriptors that correlate with activity, QSAR can guide the synthesis of new analogs with improved therapeutic potential.

Molecular Mechanisms and Biological Interactions of 3 Amino 4 Benzylaminocoumarin

Enzymatic Inhibition Profiles and Kinetic Characterization of 3-Amino-4-benzylaminocoumarin

Derivatives of 3-Amino-4-benzylaminocoumarin have been primarily investigated for their potent enzyme inhibitory activities. The nature of the substituents on the core structure dictates the affinity and mechanism of interaction with various enzyme targets.

A significant body of research has focused on derivatives of 3-Amino-4-benzylaminocoumarin as inhibitors of steroid sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of estrogenic steroids. nih.govresearchgate.net The inhibition of STS is a key therapeutic strategy for hormone-dependent cancers, such as breast cancer, as it can reduce the production of estrogens that stimulate tumor proliferation. nih.govwordpress.com

Specifically, a series of 3-benzylaminocoumarin-7-O-sulfamate derivatives have been synthesized and evaluated as STS inhibitors. nih.gov Kinetic studies have demonstrated that these compounds act as irreversible inhibitors of STS. nih.govresearchgate.net Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a time-dependent loss of enzyme activity.

One of the most potent compounds identified in these studies, referred to as compound 3j in the cited literature, exhibited high inhibitory activity against STS isolated from human placenta and in MCF-7 breast cancer cell lines. nih.govresearchgate.net Detailed kinetic analysis confirmed its mechanism as an irreversible inhibitor, characterized by its inhibition constant (KI) and rate of inactivation (kinact). nih.gov

Interactive Table: Kinetic Parameters of a 3-Benzylaminocoumarin Derivative (Compound 3j) against Steroid Sulfatase (STS)

| Parameter | Value | Target Enzyme | Source |

| IC50 | 0.13 µM | Human Placenta STS | nih.govresearchgate.net |

| IC50 | 1.35 µM | MCF-7 Cell Line STS | nih.govresearchgate.net |

| KI | 86.9 nM | Human Placenta STS | nih.gov |

| kinact | 158.7 min-1 | Human Placenta STS | nih.gov |

This table summarizes the reported kinetic data for a potent 3-benzylaminocoumarin-7-O-sulfamate derivative, highlighting its efficacy as an irreversible inhibitor of steroid sulfatase.

While the irreversible inhibition of STS by sulfamated derivatives of 3-Amino-4-benzylaminocoumarin is well-documented, the specific competitive or non-competitive inhibition profiles against other enzyme targets are less characterized in the available scientific literature.

For context, enzyme inhibition can be broadly classified into two reversible modes:

Competitive Inhibition: The inhibitor molecule resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to the enzyme at a site distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Research into related coumarin (B35378) structures suggests a broad range of enzymatic targets. For instance, some 3-(4-aminophenyl)-coumarin derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Additionally, certain 3-aminocoumarin (B156225) derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net However, the precise kinetic mechanisms (competitive, non-competitive, or other modes) for these specific interactions have not been fully elucidated in the reviewed studies.

Receptor Binding Studies and Ligand-Target Engagement Dynamics

Comprehensive receptor binding studies and ligand-target engagement dynamics for 3-Amino-4-benzylaminocoumarin are not extensively reported in the scientific literature. The primary focus of existing research has been on its covalent and irreversible interaction with enzymatic targets like STS, rather than on its binding affinity and functional activity at specific cellular receptors. Therefore, a detailed profile of its receptor-binding selectivity and dynamics remains an area for future investigation.

Cellular and Subcellular Mechanisms of Action

The biological effects of 3-Amino-4-benzylaminocoumarin derivatives at the cellular level are predominantly linked to their potent enzyme inhibition capabilities.

The most clearly defined cellular mechanism of action for derivatives of this compound is the modulation of estrogen-receptor-mediated signaling pathways. By irreversibly inhibiting STS within cancer cells, these compounds effectively block the intracellular conversion of inactive steroid sulfates, such as estrone (B1671321) sulfate, into their active forms, like estrone and estradiol. nih.govnih.gov

In estrogen receptor-positive (ER-positive) breast cancer cell lines, such as MCF-7 and T47D, this reduction in available estrogenic ligands leads to decreased activation of the estrogen receptor. nih.gov As the proliferation of these cells is highly dependent on estrogen signaling, the inhibition of STS by 3-benzylaminocoumarin-7-O-sulfamates results in a potent anti-proliferative effect. nih.gov This targeted action underscores the potential of these compounds to modulate critical hormonal signaling pathways involved in cancer progression.

Beyond the well-characterized covalent interaction with the active site of steroid sulfatase, broader investigations into the intracellular protein interactions of 3-Amino-4-benzylaminocoumarin are limited. The current body of literature is heavily concentrated on its role as an enzyme inhibitor. Studies employing techniques such as affinity chromatography or proteomic analysis to identify other potential protein binding partners have not been widely published. Consequently, the full spectrum of its intracellular protein interactions remains to be explored.

While extensive research exists on the broader class of coumarin derivatives, detailing their diverse biological activities including enzyme inhibition, anticancer properties, and antimicrobial effects, studies focusing specifically on "3-Amino-4-benzylaminocoumarin" are not present in the search results. The available literature discusses various other substituted coumarins, but does not provide the specific data required to detail the effects of "3-Amino-4-benzylaminocoumarin" on cellular processes at the molecular level or to generate data tables on its specific activities.

Therefore, it is not possible to provide an article on the "" with a focus on its "Effects on Cellular Processes at the Molecular Level" as requested, due to the absence of specific research findings for this particular compound in the public domain. Further experimental research would be required to elucidate the specific molecular and cellular effects of "3-Amino-4-benzylaminocoumarin."

Computational and Theoretical Chemistry Studies on 3 Amino 4 Benzylaminocoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting a variety of molecular properties with a good balance between accuracy and computational cost.

A DFT study of 3-Amino-4-benzylaminocoumarin would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a range of electronic properties can be calculated. These properties would be presented in a data table, as illustrated hypothetically below.

Hypothetical Data Table: Calculated Molecular Properties of 3-Amino-4-benzylaminocoumarin using DFT

| Property | Calculated Value | Units |

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| Polarizability | [Value] | a.u. |

| Ionization Potential | [Value] | eV |

| Electron Affinity | [Value] | eV |

This table is for illustrative purposes only. The values are placeholders and would be derived from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. An FMO analysis of 3-Amino-4-benzylaminocoumarin would calculate the energies of these orbitals and map their distribution across the molecule.

Hypothetical Data Table: Frontier Molecular Orbital Properties of 3-Amino-4-benzylaminocoumarin

| Parameter | Energy (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap (ΔE) | [Value] |

This table is for illustrative purposes only. The values are placeholders and would be derived from actual FMO calculations.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intermolecular and intramolecular interactions. It provides a localized picture of bonding and electron density distribution within a molecule.

For 3-Amino-4-benzylaminocoumarin, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi), the hybridization of atomic orbitals, and the delocalization of electron density. This is particularly useful for understanding hyperconjugative interactions, which contribute to the stability of the molecule. The analysis quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Hypothetical Data Table: NBO Analysis of Key Interactions in 3-Amino-4-benzylaminocoumarin

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| [e.g., LP(1) N5] | [e.g., π(C3-C4)] | [Value] |

| [e.g., π(C7-C8)] | [e.g., π(C9-C10)] | [Value] |

This table is for illustrative purposes only, with hypothetical interactions and placeholder values.

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

In a molecular docking study of 3-Amino-4-benzylaminocoumarin, the compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation would predict the most likely binding conformation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy or docking score, would also be calculated to estimate the strength of the interaction.

Hypothetical Data Table: Predicted Binding Affinity and Interactions of 3-Amino-4-benzylaminocoumarin with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| [e.g., DNA Gyrase] | [Value] | [e.g., ASP73, GLY77] | [Number] |

| [e.g., Tyrosine Kinase] | [Value] | [e.g., LEU248, VAL256] | [Number] |

This table is for illustrative purposes only. The target proteins, values, and residues are hypothetical.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If 3-Amino-4-benzylaminocoumarin were identified as a hit compound, virtual screening could be used to find analogues with potentially improved activity.

This process would involve creating a library of molecules structurally similar to 3-Amino-4-benzylaminocoumarin and then docking each of them into the same protein target. The resulting compounds would be ranked based on their docking scores and predicted binding modes. This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape and stability of a molecule like 3-Amino-4-benzylaminocoumarin in various environments.

In the context of biological systems, MD simulations can reveal how 3-Amino-4-benzylaminocoumarin behaves in aqueous solutions and in the presence of biomolecules such as proteins or nucleic acids. These simulations track the trajectory of the molecule, highlighting its conformational changes, flexibility, and interactions with its surroundings. For instance, the orientation of the benzylamino group relative to the coumarin (B35378) core is a key determinant of its interaction with potential biological targets. The amino group at the 3-position also contributes to the molecule's polarity and hydrogen bonding capabilities.

Key dynamic properties that can be analyzed include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule's conformation.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds with solvent molecules or receptor residues.

These analyses provide a comprehensive picture of the conformational ensemble of 3-Amino-4-benzylaminocoumarin, which is essential for understanding its biological activity.

A critical application of MD simulations in drug discovery is the calculation of binding free energy, which predicts the affinity of a ligand for its biological target. nih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the binding free energy of ligand-receptor complexes.

The binding free energy (ΔG_bind) is typically calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is composed of contributions from molecular mechanics energy, solvation energy (polar and nonpolar), and entropy. By simulating the 3-Amino-4-benzylaminocoumarin molecule docked into the active site of a potential target protein, these calculations can provide a quantitative measure of its binding affinity. This information is vital for prioritizing compounds in virtual screening and for guiding lead optimization.

A hypothetical breakdown of binding free energy components for a 3-Amino-4-benzylaminocoumarin-protein complex is presented in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +30.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Energy | -40.1 |

Note: The values in this table are hypothetical and for illustrative purposes only.

In Silico Predictive Modeling for Biological Activity and ADME Properties

In silico predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of chemical compounds. These models are instrumental in the early stages of drug discovery for filtering large compound libraries and designing molecules with desired characteristics.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.govnih.gov For a series of 3-Amino-4-benzylaminocoumarin analogues, 3D-QSAR models can be developed to understand the structural requirements for a specific biological activity.

The process involves:

Dataset Preparation: A set of molecules with known biological activities is selected.

Molecular Alignment: The molecules are aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: Partial least squares (PLS) analysis is used to build a correlation model between the molecular fields and the biological activity.

The resulting 3D-QSAR model can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This provides a visual guide for designing new, more potent derivatives of 3-Amino-4-benzylaminocoumarin.

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for determining the drug-likeness of a compound. nih.gov In silico tools can predict these properties based on the molecular structure of 3-Amino-4-benzylaminocoumarin, offering a rapid and cost-effective alternative to experimental assays.

A variety of computational models are available to predict key ADME parameters:

| ADME Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | Moderate |

| P-glycoprotein Substrate | No |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding (PPB) | High |

| Metabolism | |

| CYP450 2D6 Inhibition | Inhibitor |

| CYP450 3A4 Inhibition | Non-inhibitor |

| Excretion | |

| Renal Organic Cation Transporter | Substrate |

| Drug-Likeness | |

| Lipinski's Rule of Five | 0 violations |

| Ghose Filter | Compliant |

| Veber's Rule | Compliant |

Note: The values and classifications in this table are hypothetical and for illustrative purposes only, based on general properties of coumarin derivatives.

These predictions help in identifying potential liabilities of 3-Amino-4-benzylaminocoumarin early in the drug discovery process, allowing for structural modifications to improve its pharmacokinetic profile.

Future Research Directions and Emerging Paradigms for 3 Amino 4 Benzylaminocoumarin

Development of Multi-Targeting Agents Based on the 3-Amino-4-benzylaminocoumarin Scaffold

The complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions necessitates a shift from the traditional "one-target, one-drug" paradigm to a multi-target approach. The inherent versatility of the coumarin (B35378) scaffold makes it an ideal platform for designing multi-target-directed ligands (MTDLs). Future research will likely focus on rationally designing 3-amino-4-benzylaminocoumarin derivatives that can simultaneously modulate multiple key proteins or pathways involved in a specific disease.

This strategy has already shown promise within the broader coumarin class. For instance, certain 3-aryl coumarin derivatives have been developed as MTDLs for Alzheimer's disease. These compounds were engineered to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme while also inhibiting the self-aggregation of β-amyloid plaques.

Applying this concept to the 3-amino-4-benzylaminocoumarin scaffold could involve:

Hybrid Drug Design: Covalently linking the 3-amino-4-benzylaminocoumarin core with another pharmacophore known to inhibit a different, disease-relevant target.

Privileged Scaffold Decoration: Systematically modifying the substituent groups on the benzylamino moiety and the coumarin ring to optimize binding affinity for multiple, distinct biological targets.

Research in this area would aim to develop single chemical entities that offer a synergistic therapeutic effect and potentially reduce the likelihood of drug resistance.

Table 1: Example of Multi-Target Activity in Coumarin Derivatives

| Compound | Target 1 | Activity (IC₅₀) | Target 2 | Activity (% Inhibition) | Therapeutic Area |

| 3-(3,4-Dichlorophenyl)-7-[4-(diethylamino)butoxy]-2H-chromen-2-one (4y) | Acetylcholinesterase (AChE) | 0.27 μM | β-amyloid self-aggregation | 44.11% | Alzheimer's Disease |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the 3-amino-4-benzylaminocoumarin scaffold holds immense potential. nih.gov These computational tools can process vast datasets to identify complex patterns and relationships between chemical structures and biological activities, significantly accelerating the design and optimization process. nih.govnih.gov

Future applications of AI/ML in this context include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms to predict the biological activity of novel, unsynthesized 3-amino-4-benzylaminocoumarin derivatives. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.

De Novo Design: Employing generative AI models to design entirely new molecules based on the 3-amino-4-benzylaminocoumarin scaffold. These models can be trained to generate structures with specific desired characteristics, such as high affinity for a particular target, low predicted toxicity, and optimal pharmacokinetic profiles.

Virtual Screening: Using AI-powered platforms to screen large virtual libraries of 3-amino-4-benzylaminocoumarin analogues against various biological targets, identifying promising "hit" compounds for further experimental validation. nih.gov

By leveraging these in silico methods, researchers can explore a much larger chemical space more efficiently, reducing the time and cost associated with traditional drug discovery pipelines. nih.gov

Table 2: Potential AI/ML Applications for 3-Amino-4-benzylaminocoumarin Research

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict biological activity from chemical structure. | Prioritization of synthetic targets; reduced number of compounds to synthesize and test. |

| Generative Models | Design novel compounds with desired properties. | Identification of unique and potent molecular structures that may not be conceived through traditional methods. |

| Virtual High-Throughput Screening | Identify potential binders from a large virtual library. | Rapid identification of hit compounds for specific biological targets. |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds likely to fail in later development stages. |

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

While coumarin derivatives are well-known for activities like anticoagulation and anticancer effects, the unique substitution pattern of 3-amino-4-benzylaminocoumarin provides an opportunity to explore novel therapeutic avenues. nih.govresearchgate.net The scaffold can serve as a lead structure for structure-activity relationship (SAR) studies aimed at discovering entirely new biological functions. nih.gov

Future research could target:

Antimicrobial Agents: In an era of increasing antimicrobial resistance, designing novel antibacterial or antifungal agents is a critical priority. The 3-amino-4-benzylaminocoumarin scaffold could be modified to target essential bacterial enzymes, such as DNA gyrase, which has been identified as a target for other coumarin derivatives. researchgate.net

Neurodegenerative Diseases: Beyond the multi-target approach for Alzheimer's, derivatives could be investigated for activity in other neurodegenerative conditions like Parkinson's disease or amyotrophic lateral sclerosis (ALS) by targeting pathways related to oxidative stress, neuroinflammation, or protein aggregation.

Rare and Neglected Diseases: The synthetic tractability of the scaffold makes it suitable for creating focused libraries to screen against targets relevant to tropical diseases or rare genetic disorders where new chemical matter is urgently needed.

This exploration requires a systematic approach, screening libraries of 3-amino-4-benzylaminocoumarin derivatives against a wide array of biological targets to uncover unexpected activities.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding of how 3-amino-4-benzylaminocoumarin derivatives exert their biological effects requires a convergence of multiple scientific disciplines. Future research will benefit significantly from an integrated, interdisciplinary approach that combines chemistry, biology, and computational science.

Key interdisciplinary integrations include:

Chemical Biology: Using precisely designed 3-amino-4-benzylaminocoumarin-based chemical probes to identify and validate novel biological targets and elucidate complex cellular pathways.

Structural Biology: Employing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these compounds bound to their protein targets. This provides invaluable insight into the molecular basis of their activity and guides further rational design.

Systems Biology: Combining experimental data from proteomics, transcriptomics, and metabolomics with computational modeling to understand the network-level effects of these compounds on biological systems. This is particularly crucial for evaluating the downstream consequences of multi-targeting agents.

By breaking down traditional research silos, scientists can more effectively translate the chemical potential of the 3-amino-4-benzylaminocoumarin scaffold into tangible therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-benzylaminocoumarin, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via a multi-step process involving:

Coumarin core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., benzylamine derivatives) under acidic or basic conditions .

Amination : Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For example, reacting 4-hydroxycoumarin with benzylamine derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

- Critical Parameters : Reaction temperature (reflux at 80–100°C), stoichiometric ratios (1:1.2 for coumarin:benzylamine), and pH control (acidic for cyclization).

Q. How can researchers characterize the purity and structural integrity of 3-Amino-4-benzylaminocoumarin?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., benzylamino group at C4, amino at C3) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected m/z: ~320.3 for CHNO) .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. What are the solubility and stability profiles of 3-Amino-4-benzylaminocoumarin in common solvents?

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 10–15 | Preferred for stock solutions |

| Ethanol | 5–8 | Limited solubility at RT |

| Water | <1 | Requires buffered conditions |

- Stability : Light-sensitive; store at –20°C in amber vials. Degrades in aqueous solutions above pH 8 .

Advanced Research Questions

Q. How can fluorescence properties of 3-Amino-4-benzylaminocoumarin be optimized for bioimaging applications?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance quantum yield .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at C7 to red-shift emission (λ ~450–500 nm) .

- pH-Dependent Studies : Use phosphate buffers (pH 4–9) to evaluate protonation effects on fluorescence intensity .

Q. What strategies resolve contradictory data on the compound’s enzymatic inhibition mechanisms?

- Approaches :

Kinetic Assays : Compare Michaelis-Menten parameters (K, V) in the presence/absence of the compound .

Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cystine aminopeptidase) .

Mutagenesis Studies : Modify key residues (e.g., Ser195 in hydrolases) to identify binding determinants .

Q. How can computational modeling predict the electronic effects of substituents on 3-Amino-4-benzylaminocoumarin’s reactivity?

- Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess HOMO-LUMO gaps .

Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .

SAR Analysis : Correlate substituent electronegativity with experimental reactivity (e.g., Hammett plots) .

Q. What experimental designs mitigate interference from by-products in catalytic applications?

- Solutions :

- Catalyst Optimization : Use Pd/C or Ni-based catalysts for selective benzylamination .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

- By-Product Identification : LC-MS/MS to detect and quantify impurities (e.g., unreacted 4-hydroxycoumarin) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or compound purity.

- Resolution :

- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., MTT assay with HeLa cells) .

- Blinded Replication : Collaborate with independent labs to validate IC values .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.